molecular formula C6H6N2O2 B019543 2-Methyl-4-nitropyridine CAS No. 13508-96-8

2-Methyl-4-nitropyridine

Cat. No.: B019543
CAS No.: 13508-96-8
M. Wt: 138.12 g/mol
InChI Key: HWPIDHRDNNZJSY-UHFFFAOYSA-N
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Description

2-Methyl-4-nitropyridine, also known as this compound, is a useful research compound. Its molecular formula is C6H6N2O2 and its molecular weight is 138.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170691. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Biotechnological Applications : A study by Tully et al. (2012) highlighted the biotransformation of 2-amino-4-methyl-3-nitropyridine by Cunninghamella elegans, producing new compounds with potential applications in pharmaceutical and biotechnological industries (Tully et al., 2012).

  • Photocatalysis and Organic Compound Conversion : Lorenc et al. (2004) reported that electronic states of derivatives like 2-ethylamino-3-methyl-4-nitropyridine show promise for efficient photocatalysis and photocatalytic conversion of organic compounds (Lorenc et al., 2004).

  • Proton Transfer Studies : Poór et al. (2006) studied the ultrafast proton transfer in 2-butylamino-6-methyl-4-nitropyridine N-oxide, revealing a decay lifetime of 150 ps to the ground state, which can be relevant in understanding molecular interactions (Poór et al., 2006).

  • Optical Properties and Hyperpolarizability : Velraj et al. (2015) discovered that compounds like 2-chloro-4-nitropyridine have high hyperpolarizability, making them potential candidates for optical applications (Velraj et al., 2015).

  • Nonlinear Optical Behavior : Andreazza et al. (1990) found that 3-methyl-4-nitropyridine-1-oxide organic crystals exhibit high optical nonlinear behavior, particularly in second-harmonic generation, which is crucial in the field of photonics (Andreazza et al., 1990).

  • Anticoccidial Activity : Morisawa et al. (1978) synthesized derivatives like 5- and 6-methyl-2-nitropyridine-4-carboxamides, which showed optimal anticoccidial activity, highlighting its potential in veterinary medicine (Morisawa et al., 1978).

  • Synthesis of Novel Compounds : Jukić et al. (2010) developed a novel synthesis method for derivatives such as 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, leading to new compounds with unique properties (Jukić et al., 2010).

  • Solvent Effects and Quantum Calculations : Lorenc (2005) investigated the effects of solvents on the electronic properties of derivatives like 2-(N-methylamino)-picolines, using quantum chemical calculations (Lorenc, 2005).

Safety and Hazards

2-Methyl-4-nitropyridine is classified as harmful if swallowed, in contact with skin or if inhaled . It can cause skin irritation and serious eye irritation . Therefore, it should be handled with care, using personal protective equipment and ensuring adequate ventilation .

Future Directions

The future directions for 2-Methyl-4-nitropyridine could involve its use in the synthesis of new compounds. For example, it can be an excellent starting material for the preparation of pyridine derivatives, which are important synthetic intermediates for new pesticides and medicines .

Properties

IUPAC Name

2-methyl-4-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-5-4-6(8(9)10)2-3-7-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWPIDHRDNNZJSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00159244
Record name Pyridine, 2-methyl-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00159244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13508-96-8
Record name Pyridine, 2-methyl-4-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013508968
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13508-96-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170691
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyridine, 2-methyl-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00159244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-4-nitropyridine
Source European Chemicals Agency (ECHA)
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Record name 2-METHYL-4-NITROPYRIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-Methyl-4-nitropyridine N-oxide in chemical synthesis?

A1: this compound N-oxide serves as a crucial starting material for synthesizing substituted picolinic and fusaric acids. [] These acids are analogs of fusaric acid, a known inhibitor of dopamine β-hydroxylase. [] The N-oxide derivative allows for further modifications at the 4-position of the pyridine ring, expanding the possibilities for creating diverse analogs with potentially enhanced biological activity.

Q2: How is the structure of this compound N-oxide confirmed?

A2: The crystal structure of this compound N-oxide has been determined using X-ray diffraction. [] This technique provides precise information about the arrangement of atoms within the molecule, confirming its planar conformation and revealing the presence of intermolecular C—H⋯O contacts within the crystal lattice. [] This structural information is valuable for understanding the reactivity and potential interactions of the molecule in chemical reactions and biological systems.

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